molecular formula C47H75NO4 B10862260 Hyperforin DCHA

Hyperforin DCHA

Cat. No.: B10862260
M. Wt: 718.1 g/mol
InChI Key: KJVNMVCMFQAPDM-VUTBLAIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hyperforin dicyclohexylammonium salt typically involves the extraction of hyperforin from Hypericum perforatum followed by its conversion to the salt form. The process includes:

    Extraction: Hyperforin is extracted from the dried aerial parts of Hypericum perforatum using solvents such as methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate hyperforin.

    Salt Formation: Hyperforin is reacted with dicyclohexylamine in an appropriate solvent (e.g., dichloromethane) to form hyperforin dicyclohexylammonium salt.

Industrial Production Methods: Industrial production of hyperforin dicyclohexylammonium salt follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Hyperforin dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Hydroperoxides, quinones, and other oxidized derivatives.

    Reduction Products: Reduced forms of hyperforin with altered pharmacological properties.

    Substitution Products: Alkylated or acylated derivatives of hyperforin.

Scientific Research Applications

Hyperforin dicyclohexylammonium salt is extensively used in scientific research due to its diverse biological activities:

    Chemistry: Used as a model compound to study the chemical behavior of polycyclic polyprenylated acylphloroglucinols.

    Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its antidepressant, anti-inflammatory, and anticancer properties. .

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Hyperforin dicyclohexylammonium salt exerts its effects primarily through the activation of TRPC6 channels. This activation leads to an increase in intracellular calcium levels, which in turn modulates various cellular functions. Hyperforin also interacts with other molecular targets, including neurotransmitter receptors and ion channels, contributing to its antidepressant and anti-inflammatory effects .

Comparison with Similar Compounds

Hyperforin dicyclohexylammonium salt is unique compared to other similar compounds due to its specific activation of TRPC6 channels and its broad spectrum of biological activities. Similar compounds include:

Hyperforin dicyclohexylammonium salt stands out due to its stability, enhanced solubility, and potent pharmacological effects, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C47H75NO4

Molecular Weight

718.1 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27?,33-,34-,35+;/m1./s1

InChI Key

KJVNMVCMFQAPDM-VUTBLAIHSA-N

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(CC([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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